molecular formula C12H24O2 B14680490 1,1-Dipropoxycyclohexane CAS No. 33781-76-9

1,1-Dipropoxycyclohexane

Cat. No.: B14680490
CAS No.: 33781-76-9
M. Wt: 200.32 g/mol
InChI Key: IEIYNUJMIWPRGL-UHFFFAOYSA-N
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Description

1,1-Dipropoxycyclohexane is a cyclohexane derivative featuring two propoxy (-OCH₂CH₂CH₃) groups attached to the same carbon atom. While specific data for this compound are absent in the provided evidence, its structure can be inferred from analogs such as 1,1-dimethoxycyclohexane (CAS 933-40-4) and 1-ethoxy-1-ethylcyclohexane (C₁₀H₂₀O) . The molecular formula of this compound is C₁₂H₂₄O₂, with an estimated molecular weight of 200.32 g/mol. This compound likely exhibits properties typical of ethers, including moderate polarity, hydrophobic character, and steric hindrance due to the bulky cyclohexane ring and propoxy substituents.

Properties

CAS No.

33781-76-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

1,1-dipropoxycyclohexane

InChI

InChI=1S/C12H24O2/c1-3-10-13-12(14-11-4-2)8-6-5-7-9-12/h3-11H2,1-2H3

InChI Key

IEIYNUJMIWPRGL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCCCC1)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dipropoxycyclohexane typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dipropoxycyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives or alkanes.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,1-Dipropoxycyclohexane has found applications in various fields of scientific research:

    Chemistry: It serves as a model compound for studying conformational analysis and stereochemistry of disubstituted cyclohexanes.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe to study enzyme-substrate interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1,1-Dipropoxycyclohexane involves its interaction with molecular targets through its functional groups. The propoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides a rigid framework that affects the overall conformation and stability of the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,1-dipropoxycyclohexane with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound* C₁₂H₂₄O₂ 200.32 (estimated) Two propoxy groups Not available High steric bulk, low polarity
1,1-Dimethoxycyclohexane C₈H₁₆O₂ 144.21 Two methoxy groups 933-40-4 Smaller substituents, higher volatility
1-Ethoxy-1-ethylcyclohexane C₁₀H₂₀O 156.27 Ethoxy + ethyl groups Not available Mixed substituents, moderate steric effects
Cyclohexane, 1-(tert-butoxy)-4-[(tert-butoxy)methyl] C₁₅H₃₀O₂ 242.40 Two tert-butoxy groups 61478-14-6 Extreme steric hindrance, high stability

*Note: Data for this compound are inferred due to absence in evidence.

Key Observations:
  • Steric Effects : Larger substituents (e.g., tert-butoxy in ) reduce reactivity in nucleophilic substitutions compared to smaller groups like methoxy .
  • Polarity : Propoxy groups in this compound likely lower water solubility relative to methoxy analogs, aligning with trends in 1-ethoxy-1-ethylcyclohexane .
  • Thermal Stability : Bulky substituents (e.g., tert-butoxy) enhance thermal stability, as seen in , whereas smaller groups may increase volatility .

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